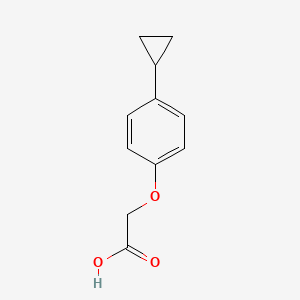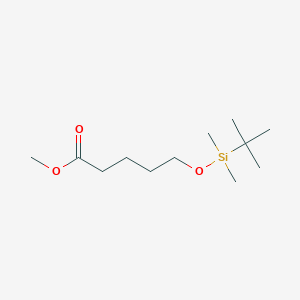
2(5H)-Thiazolethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Thiazolethione is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and its wide range of biological activities . Thiazole derivatives have been extensively studied due to their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolethione can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions . Another method includes the cyclization of thioureas with α-haloketones in the presence of a base . These reactions typically occur under reflux conditions in solvents such as ethanol or dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . Catalysts such as vanadium oxide loaded on fluorapatite have been employed to enhance the reaction rate and yield . The use of green solvents and sustainable catalysts is also gaining popularity in industrial production to minimize environmental impact .
化学反応の分析
Types of Reactions
2(5H)-Thiazolethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2(5H)-Thiazolethione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Industry: Thiazole compounds are used in the production of dyes, pigments, and photographic sensitizers.
作用機序
The mechanism of action of 2(5H)-Thiazolethione involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the enzyme’s function, leading to the inhibition of specific biochemical pathways . Additionally, thiazole derivatives can interact with receptors on cell surfaces, modulating cellular responses .
類似化合物との比較
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to 2(5H)-Thiazolethione.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
82358-10-9 |
|---|---|
分子式 |
C3H3NS2 |
分子量 |
117.20 g/mol |
IUPAC名 |
5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1H,2H2 |
InChIキー |
AXYQBXNMZBBTID-UHFFFAOYSA-N |
正規SMILES |
C1C=NC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)



![4-[(4-Ethyl-1-piperazinyl)methyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B8649190.png)
![N-(3-bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8649198.png)


![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)

